molecular formula C9H19Cl B13168758 1-Chloro-2,2,4,4-tetramethylpentane CAS No. 1314937-92-2

1-Chloro-2,2,4,4-tetramethylpentane

Cat. No.: B13168758
CAS No.: 1314937-92-2
M. Wt: 162.70 g/mol
InChI Key: AWJLAPBZNYYURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,2,4,4-tetramethylpentane is an organic compound with the molecular formula C9H19Cl It is a chloroalkane, characterized by the presence of a chlorine atom attached to a carbon atom in a highly branched alkane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,4,4-tetramethylpentane can be synthesized through the chlorination of 2,2,4,4-tetramethylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or heat to initiate the free radical chlorination process. The reaction proceeds through three stages: initiation, propagation, and termination .

Industrial Production Methods: In an industrial setting, the chlorination process can be scaled up using continuous flow reactors where 2,2,4,4-tetramethylpentane and chlorine gas are continuously fed into the reactor under controlled conditions of temperature and light exposure to ensure efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,2,4,4-tetramethylpentane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3) can replace the chlorine atom under appropriate conditions.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.

Major Products:

Scientific Research Applications

1-Chloro-2,2,4,4-tetramethylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2,2,4,4-tetramethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a transition state in SN2 reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion .

Comparison with Similar Compounds

  • 2-Chloro-2,4,4-trimethylpentane
  • 3-Chloro-2,2,4,4-tetramethylpentane
  • 1-Bromo-2,2,4,4-tetramethylpentane

Uniqueness: 1-Chloro-2,2,4,4-tetramethylpentane is unique due to its highly branched structure, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and elimination reactions due to steric hindrance and electronic effects .

Properties

CAS No.

1314937-92-2

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

1-chloro-2,2,4,4-tetramethylpentane

InChI

InChI=1S/C9H19Cl/c1-8(2,3)6-9(4,5)7-10/h6-7H2,1-5H3

InChI Key

AWJLAPBZNYYURW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.